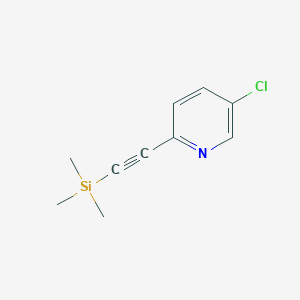
2-Trimethylsilylethynyl-5-chloropyridine
Cat. No. B8560410
M. Wt: 209.75 g/mol
InChI Key: MDXUUWIEIGOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05534635
Procedure details


0.10 g (0.5 mmol) of 2-trimethylsilylethynyl-5-chloropyridine, 0.01 g of sodium lauryl sulphate and 2 ml of deionized water are placed under an inert gas atmosphere. Subsequently, 0.25 g (15 mmol) of potassium permanganate is added thereto at 23° while stirring. After 2 hours the reaction mixture is treated with aqueous sodium bisulphite solution (about 40 percent) until, after filtration of a sample over filter paper, the violet colour of the permanganate has disappeared. The suspension is filtered over a layer of Dicalite and the filtrate is adjusted to pH 3 with 1N aqueous hydrochloric acid, whereby a white suspension results. This is cooled in an ice bath and the crystals are filtered off. The crystals are treated with 1 ml of deionized water, the suspension is again cooled to 0° and the crystals are filtered off. These are evaporated twice from methanol/toluene under reduced pressure and the residue is dried in a high vacuum. There are obtained 17 mg of 5-chloropyridine-2-carboxylic acid as a white, solid residue, m.p. 171°-172°.





Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)C#[C:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][N:6]=1.S([O-])(OCCCCCCCCCCCC)(=O)=[O:15].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+].[OH2:43]>>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:15])=[O:43])=[N:6][CH:7]=1 |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C#CC1=NC=C(C=C1)Cl)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.01 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
at 23° while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration of a sample
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
over filter paper
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered over a layer of Dicalite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This is cooled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals are filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The crystals are treated with 1 ml of deionized water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension is again cooled to 0°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals are filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
These are evaporated twice from methanol/toluene under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is dried in a high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=NC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
